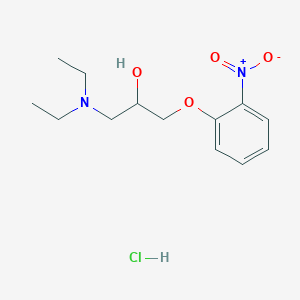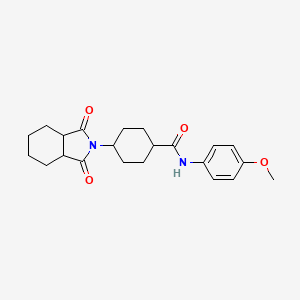
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Descripción general
Descripción
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
Mecanismo De Acción
The mechanism of action of CX-5461 is not fully understood. Further studies are needed to elucidate the molecular pathways involved in its anti-cancer effects.
5. Alternative synthesis methods: The complex synthesis process of CX-5461 is a limitation for its widespread use. Further studies are needed to develop alternative synthesis methods that are more efficient and cost-effective.
Conclusion:
N~1~-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a promising candidate for cancer treatment due to its selective inhibition of RNA polymerase I transcription. Its potential for combination therapy, low toxicity, and selective targeting of cancer cells make it an attractive therapeutic agent. Further studies are needed to determine its efficacy and safety in clinical trials and to elucidate its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CX-5461 in lab experiments include its selectivity for cancer cells, its ability to induce nucleolar stress and apoptosis, and its potential for combination therapy. The limitations of using CX-5461 in lab experiments include its complex synthesis process, the need for expertise in peptide chemistry, and the potential for off-target effects.
Direcciones Futuras
1. Combination therapy: CX-5461 has shown promise as a candidate for combination therapy with DNA-damaging agents. Further studies are needed to determine the optimal combination and dosage.
2. Biomarker identification: CX-5461 has been shown to selectively target cancer cells. Further studies are needed to identify biomarkers that can predict the sensitivity of cancer cells to CX-5461.
3. Clinical trials: CX-5461 has shown promise in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials.
4.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit the transcription of ribosomal RNA, leading to the induction of nucleolar stress and apoptosis in cancer cells. CX-5461 has also been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(16(19)17-14-9-5-3-6-10-14)18(22(2,20)21)15-11-7-4-8-12-15/h4,7-8,11-14H,3,5-6,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJRLUCRTHKXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3978777.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-furoyl)piperazine](/img/structure/B3978785.png)
![N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3978798.png)
![N-[2-(tert-butylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3978799.png)
![3-(2-methoxyphenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3978816.png)
![1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978824.png)
![2-chloro-N-{[(5-chloro-2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3978828.png)




![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B3978852.png)